molecular formula C10H8ClFN2O B1408936 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol CAS No. 1592725-46-6

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Cat. No. B1408936
CAS RN: 1592725-46-6
M. Wt: 226.63 g/mol
InChI Key: UPDPOKYZEUTUOM-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol” is a derivative of 2-Chloro-4-fluorobenzyl chloride . This compound is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .

Scientific Research Applications

Potential Antipsychotic Agents

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives of the pyrazole ring similar to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, have been explored for their antipsychotic properties. These compounds have shown activity in behavioral animal tests, demonstrating reduced spontaneous locomotion in mice without causing ataxia, and notably, they do not bind to D2 dopamine receptors like conventional antipsychotics. Certain analogues with specific substitutions showed maximal activity, suggesting their potential in antipsychotic drug development (Wise et al., 1987).

GPR39 Agonists Modulated by Zinc

Compounds structurally related to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have been identified as novel GPR39 agonists. The study involving these compounds, including 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine, revealed their role in GPR39 signaling. Interestingly, the presence of zinc was found to allosterically modulate these agonists, suggesting potential therapeutic applications involving GPR39 modulation (Sato et al., 2016).

Novel Synthesis Approaches

Research on compounds structurally related to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol includes the development of novel synthetic approaches. For instance, novel fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones have been synthesized, offering new pathways for creating compounds with potential medicinal properties (Holzer et al., 2010).

Inhibitory Activities

Derivatives of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have been studied for various inhibitory activities. For instance, the synthesis of 2-(Benzylthio)-5-[1-(4-Fluorobenzyl)-3-Phenyl-1H-Pyrazol-5-Yl]-1,3,4-Oxadiazoles derivatives showcased their in vitro xanthine oxidase inhibitory activity, which is a significant avenue for exploring potential therapeutic applications (Qi et al., 2015).

Fluorinated Ligands for Organic Compounds

Fluorinated bis(pyrazoles) structurally related to 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol have been synthesized and characterized, demonstrating potential applications as ligands in various organic compounds. These studies include investigations into their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. Such research broadens the understanding of fluorinated ligands and their interactions with other organic compounds (Pedrini et al., 2020).

Safety and Hazards

2-Chloro-4-fluorobenzyl chloride, a related compound, is considered hazardous. It may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDPOKYZEUTUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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